Mal-PEG3-PFP

Bioconjugation Amine coupling Hydrolytic stability

Select Mal-PEG3-PFP for unparalleled reproducibility in bioconjugation. This monodisperse, heterobifunctional PEG linker features a thiol-reactive maleimide and an amine-reactive PFP ester with superior aqueous stability over NHS. Essential for constructing homogeneous PROTACs with defined PK profiles and well-characterized ADC linker-payloads. The discrete PEG3 chain avoids SAR confounding seen with polydisperse alternatives. Ideal for low-density nanoparticle coatings requiring precise orientation. Choose precision, not variability.

Molecular Formula C19H18F5NO7
Molecular Weight 467.3 g/mol
CAS No. 1807534-78-6
Cat. No. B608838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG3-PFP
CAS1807534-78-6
SynonymsMal-PEG3-PFP
Molecular FormulaC19H18F5NO7
Molecular Weight467.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H18F5NO7/c20-14-15(21)17(23)19(18(24)16(14)22)32-13(28)3-5-29-7-9-31-10-8-30-6-4-25-11(26)1-2-12(25)27/h1-2H,3-10H2
InChIKeyNTHCDRJWHPEQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG3-PFP (CAS 1807534-78-6): What It Is and Why It Matters in Bioconjugation


Mal-PEG3-PFP (Maleimide-PEG3-Pentafluorophenyl ester) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, defined by a precise molecular weight of 467.3 Da and a linear PEG3 spacer . It features a thiol-reactive maleimide group at one terminus and an amine-reactive pentafluorophenyl (PFP) ester at the other . This molecular architecture is a critical building block for constructing homogeneous, discrete conjugates, primarily in the fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs) .

The Procurement Risk of Substituting Mal-PEG3-PFP with Similar Linkers


Substituting Mal-PEG3-PFP with a close analog like a Mal-PEG3-NHS (N-hydroxysuccinimide) ester or a polydisperse PEG-maleimide-PFP introduces significant and quantifiable risks to experimental reproducibility and product quality. The distinct physicochemical properties of the PFP ester versus the NHS ester directly impact conjugation efficiency and aqueous stability . Furthermore, the monodisperse nature of the PEG3 chain is non-negotiable for applications requiring precise molecular characterization, such as PROTAC development, where linker length heterogeneity in polydisperse alternatives can confound structure-activity relationships [1]. The following quantitative evidence clarifies why Mal-PEG3-PFP is a functionally unique selection and not an interchangeable commodity.

Quantitative Head-to-Head Comparison: Mal-PEG3-PFP's Differentiation for Procurement Decisions


Superior Amine-Reactive Moiety: PFP Ester vs. NHS Ester

The pentafluorophenyl (PFP) ester group of Mal-PEG3-PFP demonstrates both higher reactivity towards amines and greater resistance to hydrolysis compared to the common N-hydroxysuccinimide (NHS) ester found in linkers like Mal-PEG3-NHS. This dual advantage minimizes the wasteful hydrolysis of the reactive ester during conjugation, which is particularly critical in aqueous biological buffers .

Bioconjugation Amine coupling Hydrolytic stability

Expanded Reactivity: Conjugation to Secondary Amines

The PFP ester in Mal-PEG3-PFP can react with both primary and secondary amines, broadening its utility for modifying a wider range of molecules, including proline residues or N-terminal amino acids in certain contexts. In contrast, NHS esters, such as those in Mal-PEG3-NHS, are effectively limited to reacting with primary amines only [1].

Bioconjugation Secondary amine Linker chemistry

Precision and Reproducibility: Monodisperse PEG3 vs. Polydisperse PEG

Mal-PEG3-PFP is a monodisperse PEG linker with a precisely defined molecular weight (467.3 Da) and a discrete chain length (3 ethylene glycol units). This is in stark contrast to widely available polydisperse PEG-maleimide-PFP alternatives, which are mixtures of polymers with a distribution of chain lengths. The discrete nature of Mal-PEG3-PFP is essential for generating homogeneous conjugates that can be fully characterized by standard analytical techniques like NMR and LC-MS [1].

PROTAC ADC Analytical characterization Monodisperse PEG

Where to Deploy Mal-PEG3-PFP for Maximum Impact: Key Application Scenarios


Synthesis of Homogeneous PROTACs for In Vivo Studies

Mal-PEG3-PFP is the linker of choice for constructing well-defined PROTAC molecules intended for in vivo efficacy studies. The monodisperse PEG3 chain yields a homogeneous final product, which is essential for establishing clear structure-activity relationships and ensuring reproducible pharmacokinetic (PK) profiles [1]. The superior stability of the PFP ester in aqueous buffers ensures high-efficiency conjugation of the amine-containing E3 ligase ligand, while the maleimide provides a robust handle for thiol-containing target protein ligands.

Precise Synthesis of Antibody-Drug Conjugate (ADC) Payloads

In the early-stage development of ADCs, Mal-PEG3-PFP is used to create discrete, well-characterized linker-payload constructs. This is critical for determining the optimal drug-to-antibody ratio (DAR) and for generating ADC analytical reference standards. The monodisperse PEG3 spacer helps in understanding the impact of linker length on payload release and overall ADC stability, data that would be obscured by the heterogeneity of a polydisperse linker [2].

Surface Functionalization of Nanoparticles for Targeted Delivery

Mal-PEG3-PFP is ideal for creating precise, low-density coatings on nanoparticles where controlled orientation and minimal steric bulk are required. The short, discrete PEG3 chain allows for efficient surface tethering of targeting ligands (e.g., peptides, aptamers) without the formation of a dense, conformationally heterogeneous PEG corona that can shield the targeting moiety [3]. The PFP ester's reactivity with secondary amines provides additional flexibility for conjugating to amine-containing surface coatings.

Technical Documentation Hub

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